4-Methylpenta-2,3-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpenta-2,3-dienal is an organic compound with the molecular formula C6H8O It is a conjugated aldehyde with a unique structure featuring a methyl group attached to a pentadienal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpenta-2,3-dienal can be achieved through several methods. One common approach involves the Claisen-Cope rearrangement of the pyrolytic product of corresponding acetals, followed by condensation reactions . Another method includes the Grignard reaction, where homoallenylaldehyde is reacted with a Grignard reagent, followed by oxidation using potassium chlorochromate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpenta-2,3-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the conjugated double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2) or nucleophiles (e.g., NH3) under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4-Methylpenta-2,3-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of 4-Methylpenta-2,3-dienal involves its reactivity with nucleophiles and electrophiles due to the conjugated dienal structure. The compound can participate in various chemical pathways, including:
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions.
Electrophilic Attack: The conjugated double bonds can be targeted by electrophiles, leading to addition or substitution reactions.
Comparison with Similar Compounds
5-Aminopenta-2,4-dienal: Another conjugated dienal with an amino group, used in nonlinear optical applications.
2,2-Dimethylpenta-3,4-dienal: A derivative with dimethyl substitution, used in organic synthesis.
Properties
CAS No. |
65560-46-5 |
---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
InChI |
InChI=1S/C6H8O/c1-6(2)4-3-5-7/h3,5H,1-2H3 |
InChI Key |
QHOVSGSRYFGZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.